molecular formula C5H12N2O2S B2559874 2-Amino-4-methanesulfinylbutanamide CAS No. 1822471-08-8

2-Amino-4-methanesulfinylbutanamide

Cat. No.: B2559874
CAS No.: 1822471-08-8
M. Wt: 164.22
InChI Key: XZNDEVAEXYVPLG-UHFFFAOYSA-N
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Description

2-Amino-4-methanesulfinylbutanamide is a chemical compound with the molecular formula C5H12N2O2S and a molecular weight of 164.23 g/mol It is characterized by the presence of an amino group, a methanesulfinyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methanesulfinylbutanamide can be achieved through several methods. One common approach involves the reaction of 2-amino-4-methylthiazole with appropriate reagents to introduce the methanesulfinyl group . The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methanesulfinylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone and sulfide derivatives, as well as various substituted amides depending on the specific reagents and conditions used .

Scientific Research Applications

2-Amino-4-methanesulfinylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-4-methanesulfinylbutanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methanesulfinyl group can participate in redox reactions, influencing cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in modulating enzyme activities and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-methanesulfinylbutanamide is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

2-amino-4-methylsulfinylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNDEVAEXYVPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCC(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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